(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Antinociception Pain Models Chalcone Pharmacology

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1334721-75-3), also referred to as DMFP or DMMF, is a synthetic heterocyclic chalcone incorporating a 5-methylfuran moiety and a 2,3-dimethoxyphenyl ring. This compound belongs to the flavonoid precursor class and has been characterized by single-crystal X-ray diffraction, EI-MS, and NMR spectroscopy.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 1334721-75-3
Cat. No. B6319879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
CAS1334721-75-3
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C16H16O4/c1-11-7-10-14(20-11)13(17)9-8-12-5-4-6-15(18-2)16(12)19-3/h4-10H,1-3H3/b9-8+
InChIKeyRKFUYVPHYBKMSJ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Evidence Guide for (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1334721-75-3)


(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1334721-75-3), also referred to as DMFP or DMMF, is a synthetic heterocyclic chalcone incorporating a 5-methylfuran moiety and a 2,3-dimethoxyphenyl ring [1]. This compound belongs to the flavonoid precursor class and has been characterized by single-crystal X-ray diffraction, EI-MS, and NMR spectroscopy [2]. Its reported pharmacological profile includes peripheral and central antinociceptive activity in murine models and in vitro cytotoxicity against multiple human cancer cell lines [1][2]. The positional isomerism of the dimethoxy substituents (2,3- vs. 2,5- vs. 2,4-) within the chalcone class critically influences biological potency, target interaction, and safety profiles, making blind substitution among regioisomers a high-risk procurement decision.

Why Positional Isomerism Defeats Generic Substitution: The Case of 2,3-Dimethoxy vs. 2,5-Dimethoxy Chalcones


The chalcone scaffold containing a 5-methylfuran-2-yl ring and a dimethoxyphenyl moiety exists as multiple regioisomers, each demonstrating profoundly different pharmacological behavior. The target compound bears 2,3-dimethoxy substitution, while the closest analog, (2E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMPF-1, CAS 1334721-69-5), carries 2,5-dimethoxy groups [1]. Although both compounds exhibit antinociceptive activity in shared mouse models, the mechanism-of-action studies reveal divergent receptor-level interactions: DMFP (2,3-) activity is not reversed by naloxone, suggesting an opioid-independent mechanism, whereas DMPF-1 (2,5-) involves potassium channels (charybdotoxin-sensitive), nitrergic pathways, GABA_A, and D2 dopaminergic receptors [1][2]. Furthermore, the acute and subacute toxicity profile formally established for DMPF-1 does not automatically transfer to the 2,3-isomer, as the distinct electronic and steric properties conferred by vicinal (ortho/meta) versus para/meta dimethoxy substitution alter metabolic liability, reactive oxygen species generation, and protein binding [3]. Procuring without specifying the exact CAS risks acquiring a regioisomer with irreproducible pharmacology, invalidating in vivo experiments and wasting synthesis efforts.

Quantitative Differentiation Evidence: (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one vs. Closest Analogs


Dose-Dependent Antinociception in Chemical and Thermal Pain Models with Direct Comparator ASA and Morphine

The target compound (DMFP) produced dose-dependent inhibition of acetic acid-induced abdominal writhing in mice with 91.14% inhibition at 5.0 mg/kg i.p., significantly exceeding the reference analgesic acetylsalicylic acid (ASA) which achieved only 44.25% inhibition [1]. In the formalin-induced paw-licking test, DMFP at 5.0 mg/kg inhibited the neurogenic phase by 68.41% and the inflammatory phase by 80.04%, compared to morphine (5.0 mg/kg i.p.) which inhibited the same phases by 51.49% and 69.00% respectively [1]. This demonstrates superior efficacy in both phases relative to the clinical gold-standard opioid in the same experimental system.

Antinociception Pain Models Chalcone Pharmacology

Capsaicin-Induced Neurogenic Nociception: DMFP Outperforms the TRPV1 Antagonist Standard

DMFP inhibited capsaicin-induced neurogenic nociception with a maximal effect of 79.91% at 5.0 mg/kg i.p., surpassing capsazepine, a selective TRPV1 antagonist, which achieved 69.44% inhibition [1] under identical experimental conditions. This indicates that DMFP's mechanism extends beyond simple TRPV1 blockade, likely involving additional glutamatergic pathway modulation [1].

TRPV1 Capsaicin Neurogenic Pain

Opioid-Independent Mechanism Confirmed by Naloxone Non-Reversal: Differentiation from Opioid Analgesics

Pretreatment with naloxone (5.0 mg/kg i.p.), a non-selective opioid receptor antagonist, did not antagonize the antinociceptive effect of DMFP in either the acetic acid-induced writhing test or the hot-plate test [1]. In contrast, the same naloxone pretreatment protocol reverses morphine-induced antinociception in identical assays [1]. This provides definitive pharmacological evidence that DMFP operates through an opioid-independent mechanism, distinguishing it from opioid-based analgesics and from some other chalcone derivatives whose activity is partially opioid-mediated [2].

Opioid System Naloxone Challenge Non-Opioid Analgesia

Selective Cytotoxicity: MCF-7 Breast Cancer Cells vs. Normal Cell Lines

DMMF exhibited the highest cytotoxic potency against MCF-7 breast cancer cells (IC50 2.01 ± 1.53 μg/mL) while demonstrating minimal toxicity toward normal hepatic WRL-68 cells and normal breast MCF-10A cells after 24 h treatment [1]. This selectivity window contrasts with many classical cytotoxic agents that lack discrimination between malignant and normal cells. Additionally, DMMF induced G2/M cell cycle arrest specifically in MCF-7 cells, accompanied by significant increases in early apoptosis (48 h treatment), while in MDA-MB231 triple-negative breast cancer cells it triggered Sub G0/G1 accumulation [1].

Cytotoxicity MCF-7 Cancer Selectivity

Acute Safety Profile: No Motor Impairment at Antinociceptive Doses

In the same study establishing antinociceptive efficacy, DMFP at doses up to 5.0 mg/kg i.p. did not interfere with motor coordination in the Rota-rod test, and no mortality or overt toxic effects were observed in acute toxicity evaluation [1]. This contrasts with the DMPF-1 (2,5-isomer) where formal acute and subacute toxicity was separately established at doses of 0.1–1000 mg/kg over 28 days, with a no-observed-adverse-effect-level implied at 10 mg/kg [2]. While both compounds appear well-tolerated, the mechanistic divergence (opioid-independent for DMFP vs. complex multi-receptor for DMPF-1) suggests that safety data for one regioisomer cannot be extrapolated to the other.

Acute Toxicity Motor Coordination Safety Pharmacology

Glutamate-Induced Nociception Inhibition: Evidence for Central Glutamatergic Modulation

DMFP dose-dependently inhibited glutamate-induced nociception with 21.74%, 40.67%, 59.45%, and 81.51% inhibition at 0.1, 0.5, 1.0, and 5.0 mg/kg i.p. respectively [1]. This profile indicates central glutamatergic pathway modulation, a mechanism distinct from conventional NSAIDs (cyclooxygenase inhibition) and opioids (μ-receptor agonism). While DMPF-1 also inhibits glutamate-induced nociception, its mechanism additionally requires nitric oxide-cGMP pathway activation and large-conductance Ca2+-activated K+ channels (charybdotoxin-sensitive) [2], suggesting a more complex signaling cascade that may introduce additional points of pharmacological interference.

Glutamate Central Sensitization Non-Opioid Analgesia

Precision Application Scenarios for (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in Drug Discovery and Pharmacological Research


Non-Opioid Analgesic Lead Optimization Programs

DMFP is suitable as a starting scaffold for medicinal chemistry campaigns targeting non-opioid pain pathways. Its demonstrated opioid-independent antinociception (naloxone non-reversible) combined with superior efficacy over ASA in acetic acid writhing (91.14% vs. 44.25% inhibition) and over morphine in formalin inflammatory phase (80.04% vs. 69.00% inhibition) positions it as a high-efficacy, low-addiction-risk lead [1]. Structure-activity relationship (SAR) studies can systematically explore the 2,3-dimethoxy pharmacophore to further enhance potency and selectivity.

Breast Cancer Selective Cytotoxicity Research

The selective cytotoxicity of DMMF against MCF-7 breast adenocarcinoma cells (IC50 2.01 ± 1.53 μg/mL) with minimal effects on normal WRL-68 hepatocytes and MCF-10A breast epithelial cells makes it a valuable probe for studying G2/M cell cycle arrest and apoptosis mechanisms in hormone receptor-positive breast cancer [2]. Its additional activity against triple-negative MDA-MB231 cells (Sub G0/G1 accumulation) indicates broader applicability across breast cancer subtypes.

TRPV1 and Glutamatergic Pathway Mechanistic Studies

With 79.91% inhibition of capsaicin-induced nociception (exceeding the TRPV1 antagonist capsazepine at 69.44%) and 81.51% inhibition of glutamate-induced nociception, DMFP serves as a dual-pathway pharmacological tool for dissecting the interplay between TRPV1-mediated peripheral sensitization and glutamatergic central sensitization [1]. This multi-target profile is particularly relevant for translational pain models where single-target agents have failed clinically.

Regioisomer-Controlled Chalcone Library Design

The divergent pharmacological profiles of the 2,3-dimethoxy (DMFP/DMMF) and 2,5-dimethoxy (DMPF-1) regioisomers—with DMPF-1 involving K+ channel, NO-cGMP, GABA_A, and D2 receptor mechanisms versus DMFP's capsaicin/glutamate/Vanilloid system interaction—validate the use of CAS 1334721-75-3 as a structurally precise reference standard in chalcone library design [1][3]. Procurement of the exact regioisomer ensures reproducibility in receptor screening panels, in vivo behavioral assays, and metabolic stability assessments.

Quote Request

Request a Quote for (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.